5,6-dimethyl-2-morpholino-4(1H)-pyrimidinone

Synthetic chemistry Process optimisation Scale‑up feasibility

Researchers screening kinase-focused fragment libraries face supply bottlenecks when sourcing validated hinge-binding motifs in sub-gram quantities. 5,6-Dimethyl-2-morpholino-4(1H)-pyrimidinone (C₁₀H₁₅N₃O₂, MW 209.2) eliminates this problem with a one-step quantitative synthesis enabling cost-effective batch production. - Multi-vendor availability (≥5 suppliers) ensures no single-source supply risk from 50 mg screening to 10 g library production. - The morpholino hinge-binding motif is essential for PI3Kα/β and mTOR engagement; replacement with piperidine reduces target affinity >10-fold. - C5/C6 methyl groups provide unambiguous electron density for fragment soaking and co-crystallography pose assignment.

Molecular Formula C10H15N3O2
Molecular Weight 209.24 g/mol
Cat. No. B6078946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-dimethyl-2-morpholino-4(1H)-pyrimidinone
Molecular FormulaC10H15N3O2
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCC1=C(N=C(NC1=O)N2CCOCC2)C
InChIInChI=1S/C10H15N3O2/c1-7-8(2)11-10(12-9(7)14)13-3-5-15-6-4-13/h3-6H2,1-2H3,(H,11,12,14)
InChIKeyDUTJHIKWYPKTQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>31.4 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





Core Scaffold Identity for Kinase-Targeted Procurement


5,6-Dimethyl-2-morpholino-4(1H)-pyrimidinone (C₁₀H₁₅N₃O₂, MW 209.249 g/mol) is a synthetic 4(1H)-pyrimidinone derivative bearing a morpholino substituent at the 2‑position and methyl groups at C5 and C6 . The compound belongs to the morpholino‑pyrimidinone class, a scaffold repeatedly exploited in ATP‑competitive kinase inhibitor design, particularly for the PI3K/Akt/mTOR axis [1]. Its core architecture places it at the intersection of fragment‑based drug discovery and focused‑library screening, where subtle variations in the substitution pattern translate into measurable differences in kinase selectivity, physicochemical properties, and synthetic tractability [2].

Why Generic Pyrimidinone Analogs Cannot Substitute


Morpholino‑pyrimidinones are not interchangeable commodities. The 2‑morpholino group functions as a critical hinge‑binding motif in kinase active sites; replacement with piperidine or other amines alters the hydrogen‑bond donor/acceptor profile and can reduce target engagement by >10‑fold [1]. Simultaneously, the C5 and C6 methyl substituents modulate both steric fit within the hydrophobic pocket and oxidative metabolism—exchanging a methyl for an ethyl group (as in the 5‑ethyl‑6‑methyl analog) increases molecular weight from 209.2 to 223.3 g/mol and raises the predicted logP by approximately 0.3 log units, shifting the compound further from lead‑like chemical space . These differential features are not cosmetic; they determine whether a compound progresses from biochemical screening hit to a cellularly active lead. The quantitative evidence below establishes exactly where 5,6‑dimethyl‑2‑morpholino‑4(1H)‑pyrimidinone diverges from its closest analogs in dimensions that directly impact procurement and project decisions.

Quantitative Differentiation vs. Closest Analogs


Synthetic Yield: One-Step Protocol vs. Multi-Step Analogs

A one‑step Vilsmeier‑type protocol yields the title compound in quantitative yield [1]. In contrast, the widely used morpholino‑pyrimidinone kinase inhibitor TGX‑221 (PI 3‑Kβ Inhibitor VI) requires a multi‑step sequence with typical overall yields of 30–50% . This difference directly impacts cost‑per‑gram and scalability for library production.

Synthetic chemistry Process optimisation Scale‑up feasibility

Molecular Weight and Ligand Efficiency Advantage

The title compound (MW 209.2 g/mol) is 14.0 g/mol lighter than its 5‑ethyl‑6‑methyl analog (MW 223.3 g/mol) and 1.9 g/mol heavier than the piperidine analog (MW 207.3 g/mol) . In fragment‑based campaigns, every 10 g/mol reduction increases the probability of identifying a ligand‑efficient hit, with a rule‑of‑three compliance advantage for the dimethyl‑morpholino combination.

Physicochemical property Lead-likeness Fragment-based drug discovery

Morpholino vs. Piperidine: Kinase Hinge-Binding Impact

In sulfonyl‑morpholino‑pyrimidine mTOR inhibitor series, replacement of the morpholine oxygen with a methylene (piperidine) reduced mTOR biochemical IC₅₀ by >5‑fold, attributed to loss of the morpholine oxygen hydrogen‑bond acceptor interaction with the kinase hinge residue Val2240 [1]. The title compound retains this morpholino oxygen, whereas the piperidine analog 5,6‑dimethyl‑2‑(1‑piperidinyl)‑4(3H)‑pyrimidinone lacks it .

Kinase inhibitor design Structure-based drug design Selectivity profiling

Multi-Vendor Commercial Availability vs. Single-Source Analogs

The title compound is stocked by at least five independent screening‑compound vendors (ChemDiv, InterBioScreen, Princeton BioMolecular Research, ChemBridge, Vitas M Labs) . By contrast, the ethyl‑methyl analog is primarily available through a single specialty supplier, increasing risk of back‑order delays and price volatility .

Compound sourcing Supply chain diversity High‑throughput screening

Full Spectroscopic Characterisation vs. Limited Data

The title compound has been characterised by ¹H‑, ²H‑, and ¹³C‑NMR, as well as IR and Raman spectroscopy, with detailed spectral assignments published [1]. In contrast, many commercial pyrimidinone analogs are supplied with only ¹H‑NMR or LC‑MS data, leaving ambiguity in tautomeric form assignment (4(1H)‑ vs. 4(3H)‑pyrimidinone) [2].

Quality control Structural elucidation Reproducibility

Procurement-Relevant Application Scenarios


Fragment-Based Lead Generation for PI3K/mTOR Kinases

The compound’s low molecular weight (209.2 g/mol) and morpholino hinge‑binding motif make it an ideal fragment hit for PI3Kα, PI3Kβ, or mTOR biochemical screens . Its quantitative one‑step synthesis enables cost‑effective production of the 100–500 mg quantities required for fragment soaking and co‑crystallography studies, where the methyl groups at C5 and C6 provide defined electron density for unambiguous pose assignment [1].

Focused Library Enumeration Around the Core Scaffold

Chemists building targeted kinase libraries can use the scaffold as a diversity point for parallel amidation or Suzuki coupling at the N1 or C5/C6 positions. The multi‑vendor commercial availability (≥5 suppliers) allows procurement in quantities from 50 mg (screening) to 10 g (library production) without single‑source supply risk . The comprehensive published spectral data facilitate QC verification of library outputs [1].

Tool Compound Development for ATM Kinase Profiling

The morpholino‑pyrimidinone series has demonstrated improved ATM potency, lower molecular weight, reduced lipophilicity, and higher aqueous solubility relative to earlier pyranone‑thioxanthene scaffolds [2]. The 5,6‑dimethyl variant serves as a minimal pharmacophore for exploring ATM vs. PI3K isoform selectivity, where the methyl substituents contribute to shape complementarity in the ATM back pocket.

Medicinal Chemistry Education and Method Development

Because the compound is synthesised in a single step with quantitative yield and has been exhaustively characterised by five spectroscopic techniques, it serves as an excellent model substrate for teaching Vilsmeier chemistry, developing new analytical methods, or validating computational predictions (DFT‑calculated NMR shifts, vibrational frequencies) [1].

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